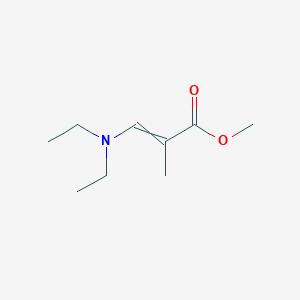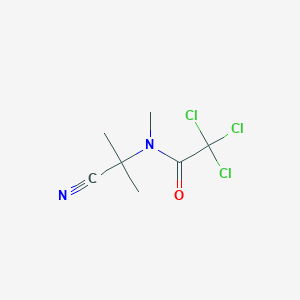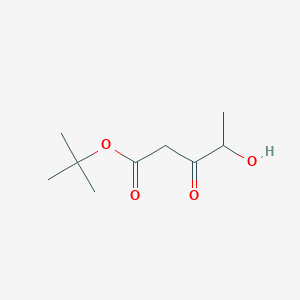![molecular formula C12H10ClNS B14583365 Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- CAS No. 61323-32-8](/img/structure/B14583365.png)
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is a heterocyclic compound that belongs to the thienoquinoline family This compound is characterized by a fused ring system consisting of a thiophene ring and a quinoline ring The presence of a chlorine atom at the 7th position and a methyl group at the 4th position adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the synthesis can start with the preparation of 2-chloro-7-cyclopropyl-3-nitro-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, which is then subjected to reductive cyclization using stannous chloride dihydrate . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons .
Industrial Production Methods
Industrial production methods for Thieno[2,3-b]quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation, alkylation, and acylation reactions are common, where the chlorine atom or other substituents can be replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and alkylating agents like methyl iodide. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions include various substituted thienoquinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the thienoquinoline scaffold.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienoquinoline derivatives such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine . These compounds share a similar fused ring system but differ in the position and nature of the substituents.
Uniqueness
Thieno[2,3-b]quinoline, 7-chloro-2,3-dihydro-4-methyl- is unique due to the specific arrangement of its chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
61323-32-8 |
|---|---|
Molecular Formula |
C12H10ClNS |
Molecular Weight |
235.73 g/mol |
IUPAC Name |
7-chloro-4-methyl-2,3-dihydrothieno[2,3-b]quinoline |
InChI |
InChI=1S/C12H10ClNS/c1-7-9-3-2-8(13)6-11(9)14-12-10(7)4-5-15-12/h2-3,6H,4-5H2,1H3 |
InChI Key |
NGDDWWCWKDKJGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CC2=NC3=C1CCS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


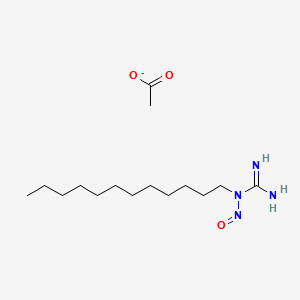
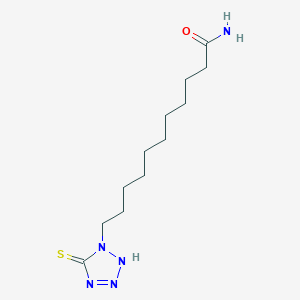
![(2aR,7bR)-2-phenyl-3,7b-dihydro-2aH-indeno[1,2-b]azete](/img/structure/B14583289.png)
![1-[(3,4-Dimethylphenyl)methyl]-6-fluoro-4-methylquinolin-2(1H)-one](/img/structure/B14583290.png)

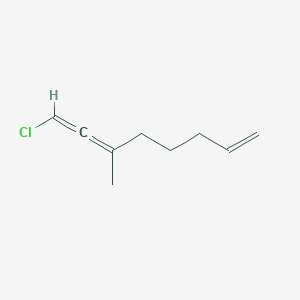
![8-Hydroxy-2,4,8-trimethyl-5-sulfanylidene-2,4-diazabicyclo[4.2.0]octan-3-one](/img/structure/B14583312.png)

![N-[2-(2,4,5-Trimethoxyphenyl)ethyl]benzamide](/img/structure/B14583337.png)
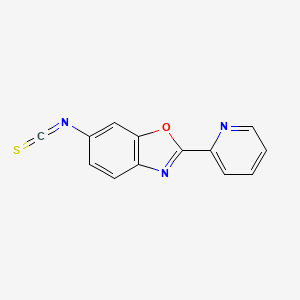
![Methyl 5-[2-(naphthalen-2-yl)ethenyl]thiophene-2-carboxylate](/img/structure/B14583359.png)
